
1,3,2-Dioxaborinan-2-yl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaborinan-2-yl is a boron-containing heterocyclic compound characterized by a six-membered ring structure with two oxygen atoms and one boron atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,2-Dioxaborinan-2-yl can be synthesized through several methods. One common approach involves the reaction of boronic acids with diols. For example, the reaction of 4-(methoxycarbonyl)phenylboronic acid with 2,2-dimethyl-1,3-propanediol in the presence of toluene and under reflux conditions yields this compound . The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Dioxaborinan-2-yl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boron atom acts as an electrophile.
Oxidation Reactions: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of boron-hydride complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, typically under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium perborate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted boronic esters or boronates.
Oxidation Reactions: Products include boronic acids or borate esters.
Reduction Reactions: Products include boron-hydride complexes or reduced boron species.
Applications De Recherche Scientifique
1,3,2-Dioxaborinan-2-yl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: this compound is used in the production of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1,3,2-dioxaborinan-2-yl involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as substitution and addition. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3,2-Dioxaborolan-2-yl)benzonitrile: This compound has a similar boron-containing ring structure but with a benzonitrile group attached.
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid Ethyl Ester: This compound features a similar dioxaborinane ring but with different substituents.
Uniqueness
1,3,2-Dioxaborinan-2-yl is unique due to its specific ring structure and reactivity. Its ability to form stable complexes with various substrates makes it a valuable reagent in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Propriétés
Numéro CAS |
6253-16-3 |
|---|---|
Formule moléculaire |
C3H6BO2 |
Poids moléculaire |
84.89 g/mol |
InChI |
InChI=1S/C3H6BO2/c1-2-5-4-6-3-1/h1-3H2 |
Clé InChI |
ITJXBYICYDZWJA-UHFFFAOYSA-N |
SMILES canonique |
[B]1OCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



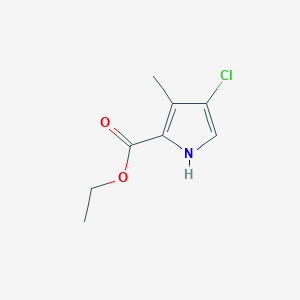
![Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate](/img/structure/B15328509.png)

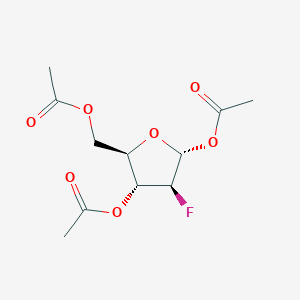
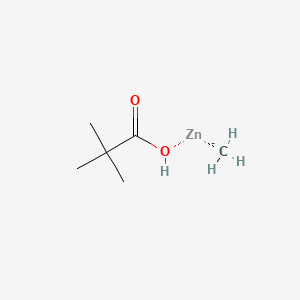
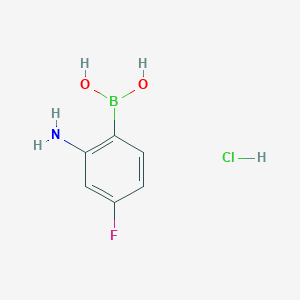
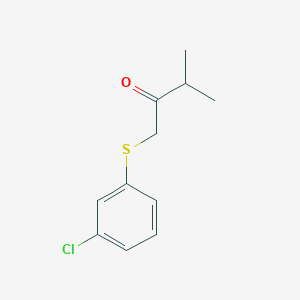

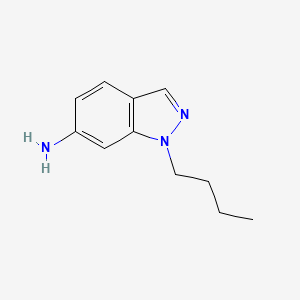
![3',4'-Dibromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15328540.png)
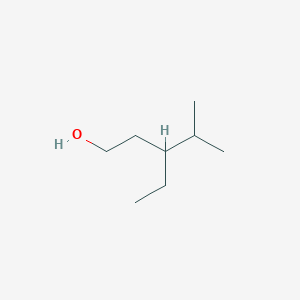
![N-[1-[[6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide](/img/structure/B15328563.png)
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarbaldehyde))](/img/structure/B15328567.png)
